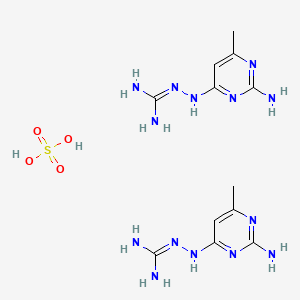
((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate is a chemical compound that belongs to the class of aminopyrimidines It is characterized by the presence of a pyrimidine ring substituted with amino and methyl groups, and a guanidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate typically involves multiple steps. One common method starts with the preparation of 2-amino-6-methylpyrimidine-4-ol from guanidine hydrochloride and ethyl acetoacetate . This intermediate is then reacted with suitable amines to form the desired guanidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: ((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound.
Substitution: The amino and methyl groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution can introduce various functional groups onto the pyrimidine ring .
Applications De Recherche Scientifique
((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with the replication of pathogens. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-Amino-4,6-dichloropyrimidine: This compound shares the pyrimidine core but has different substituents.
2-Amino-6-methylpyrimidine-4-ol: An intermediate in the synthesis of ((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate.
Pyrimidine derivatives: Various derivatives with different substitutions on the pyrimidine ring.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
28831-55-2 |
|---|---|
Formule moléculaire |
C12H24N14O4S |
Poids moléculaire |
460.48 g/mol |
Nom IUPAC |
2-[(2-amino-6-methylpyrimidin-4-yl)amino]guanidine;sulfuric acid |
InChI |
InChI=1S/2C6H11N7.H2O4S/c2*1-3-2-4(11-6(9)10-3)12-13-5(7)8;1-5(2,3)4/h2*2H,1H3,(H4,7,8,13)(H3,9,10,11,12);(H2,1,2,3,4) |
Clé InChI |
BFNGOYHEQSLYMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N)NN=C(N)N.CC1=CC(=NC(=N1)N)NN=C(N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4,4'-Bipyrimidine]-2,2',6,6'(1H,1'H,3H,3'H)-tetraone](/img/structure/B13093875.png)
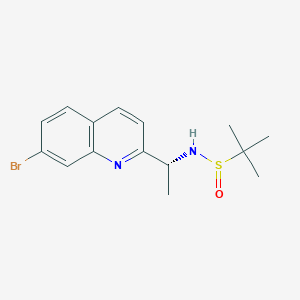
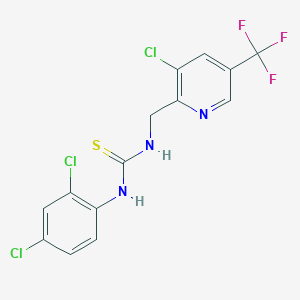
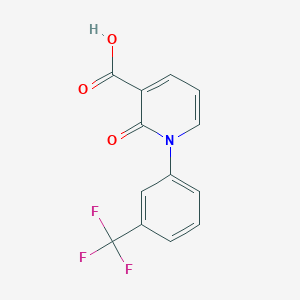

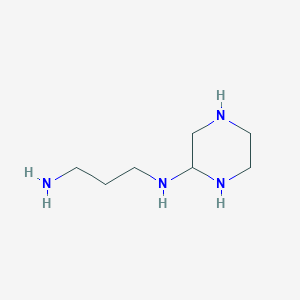
![7-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13093899.png)
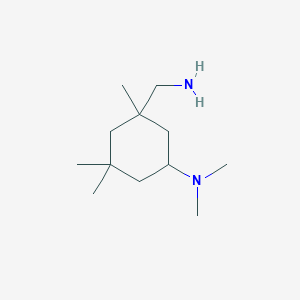
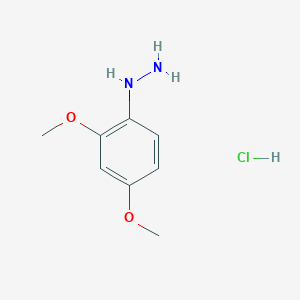


![4-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093947.png)
![3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13093961.png)
